2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-4-carboxylate
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Overview
Description
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate is a complex organic compound characterized by the presence of a chlorinated nitrophenoxy group and an isonicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenol reacts with a phenyl derivative under basic conditions. The intermediate product is then subjected to esterification with isonicotinic acid under acidic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Formation of amines.
Oxidation: Formation of quinones.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate
- 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate
Uniqueness
2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl isonicotinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isonicotinate ester moiety differentiates it from other similar compounds, providing unique interactions with biological targets and potential therapeutic applications.
Properties
Molecular Formula |
C20H13ClN2O6 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C20H13ClN2O6/c21-16-2-1-3-17(23(26)27)19(16)29-15-6-4-13(5-7-15)18(24)12-28-20(25)14-8-10-22-11-9-14/h1-11H,12H2 |
InChI Key |
KMAYCNAVBUIQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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